4-(2,4-dichlorophenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide
Overview
Description
4-(2,4-dichlorophenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound’s structure includes a phenoxy group, a thiazole ring, and a butanamide chain, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide typically involves the following steps:
Formation of the phenoxy intermediate: The reaction between 2,4-dichlorophenol and an appropriate alkylating agent under basic conditions to form 2,4-dichlorophenoxyalkane.
Thiazole ring formation: The synthesis of the thiazole ring can be achieved through the reaction of appropriate thioamide and α-haloketone under acidic or basic conditions.
Amide bond formation: The final step involves the coupling of the phenoxy intermediate with the thiazole derivative using coupling reagents such as carbodiimides or acid chlorides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the butanamide chain, converting it to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho to the chlorine atoms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various substituted phenoxy derivatives.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides and their environmental fate.
Biology: Investigated for its effects on plant physiology and its potential as a selective herbicide.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The compound exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It disrupts normal plant growth processes, leading to uncontrolled cell division and growth, ultimately causing plant death. The molecular targets include auxin receptors and signaling pathways involved in cell elongation and division.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another widely used phenoxy herbicide with similar herbicidal properties.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A phenoxy herbicide with a slightly different structure but similar mode of action.
Uniqueness
4-(2,4-dichlorophenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide is unique due to the presence of the thiazole ring, which may confer additional biological activities and influence its environmental behavior compared to other phenoxy herbicides.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2S/c1-9-10(2)22-15(18-9)19-14(20)4-3-7-21-13-6-5-11(16)8-12(13)17/h5-6,8H,3-4,7H2,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRIRWNPRXHLDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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